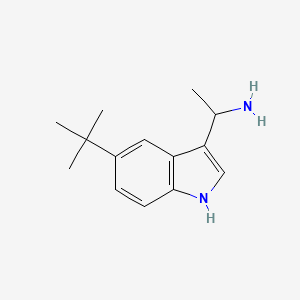![molecular formula C11H9NO4 B11888596 [(2-Oxo-1,2-dihydroquinolin-8-yl)oxy]acetic acid CAS No. 58898-79-6](/img/structure/B11888596.png)
[(2-Oxo-1,2-dihydroquinolin-8-yl)oxy]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2-Oxo-1,2-dihydroquinolin-8-yl)oxy)acetic acid is a heterocyclic compound that features a quinoline core structure. This compound is of significant interest due to its potential applications in medicinal chemistry and drug discovery. The quinoline scaffold is known for its presence in various natural products and synthetic compounds with diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Oxo-1,2-dihydroquinolin-8-yl)oxy)acetic acid typically involves the O-acylation reaction of 8-hydroxyquinolin-2(1H)-one with acetic acid derivatives. One common method is the triethylamine-mediated O-acylation reaction between 8-hydroxyquinolin-2(1H)-one and acetic anhydride in acetonitrile at room temperature . This method is notable for its clean reaction profile and straightforward procedure.
Industrial Production Methods
While specific industrial production methods for 2-((2-Oxo-1,2-dihydroquinolin-8-yl)oxy)acetic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
2-((2-Oxo-1,2-dihydroquinolin-8-yl)oxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline core to dihydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 8-position of the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
2-((2-Oxo-1,2-dihydroquinolin-8-yl)oxy)acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases involved in cell signaling pathways.
Mechanism of Action
The mechanism of action of 2-((2-Oxo-1,2-dihydroquinolin-8-yl)oxy)acetic acid involves its interaction with molecular targets such as receptor tyrosine kinases. The compound can inhibit the activity of these kinases, thereby disrupting cell signaling pathways that are crucial for tumor growth and maintenance . This inhibition can lead to reduced angiogenesis and tumor progression.
Comparison with Similar Compounds
Similar Compounds
2-Oxo-1,2-dihydroquinoline-4-carboxylic acid: Another quinoline derivative with similar structural features but different functional groups.
4-Hydroxy-2-quinolones: Compounds with a hydroxyl group at the 4-position, known for their diverse biological activities.
Uniqueness
2-((2-Oxo-1,2-dihydroquinolin-8-yl)oxy)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit receptor tyrosine kinases makes it a promising candidate for anticancer drug development.
Properties
CAS No. |
58898-79-6 |
|---|---|
Molecular Formula |
C11H9NO4 |
Molecular Weight |
219.19 g/mol |
IUPAC Name |
2-[(2-oxo-1H-quinolin-8-yl)oxy]acetic acid |
InChI |
InChI=1S/C11H9NO4/c13-9-5-4-7-2-1-3-8(11(7)12-9)16-6-10(14)15/h1-5H,6H2,(H,12,13)(H,14,15) |
InChI Key |
RAZJJBCFHYGFOP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)OCC(=O)O)NC(=O)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![tert-Butyl (1S,3R)-5-azaspiro[2.4]heptan-1-ylcarbamate](/img/structure/B11888521.png)


![7,7-Dimethyl-2-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine](/img/structure/B11888540.png)
![5,8-Dioxaspiro[3.4]octane, 6-butyl-2-(chloromethyl)-](/img/structure/B11888545.png)

![4-[(4-Chlorophenyl)sulfanyl]azetidin-2-one](/img/structure/B11888552.png)

![7-Hydroxy-5H-[1]benzopyrano[3,4-c]pyridin-5-one](/img/structure/B11888555.png)
![7-Bromofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B11888556.png)


